Sulbactam
Descripción general
Descripción
Sulbactam es un inhibidor de la beta-lactamasa que se usa comúnmente en combinación con antibióticos betalactámicos para mejorar su eficacia. Fue patentado en 1977 y aprobado para uso médico en 1986 . El this compound en sí contiene un anillo betalactámico y tiene una débil actividad antibacteriana al inhibir las proteínas de unión a la penicilina (PBP) 1 y 3 .
Aplicaciones Científicas De Investigación
Sulbactam tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
Sulbactam actúa como un inhibidor competitivo e irreversible de las enzimas beta-lactamasas bacterianas. Se une al sitio activo de la beta-lactamasa, evitando que la enzima hidrolice los antibióticos betalactámicos . This compound también inhibe las proteínas de unión a la penicilina (PBP) 1 y 3, que son esenciales para la síntesis de la pared celular bacteriana .
Análisis Bioquímico
Biochemical Properties
Sulbactam is a derivative of the basic penicillin nucleus . When given in combination with β-lactam antibiotics, this compound produces a synergistic effect as it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . It is reported to be more potent against class C beta-lactamases .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to protect hippocampal neurons against oxygen-glucose deprivation by up-regulating astrocytic GLT-1 expression . Additionally, this compound has been shown to protect neurons against the neurotoxicity of amyloid beta and glutamate load by upregulating glial glutamate transporter 1 .
Molecular Mechanism
This compound is primarily used as a suicide inhibitor of β-lactamase, shielding more potent beta-lactams such as ampicillin . This compound itself contains a beta-lactam ring, and has weak antibacterial activity by inhibiting penicillin binding proteins (PBP) 1 and 3, but not 2 .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. For instance, it has been found that this compound pre-incubation significantly and dose-dependently prevented neuronal death and decline in cell viability induced by oxygen-glucose deprivation in neuron-astrocyte co-cultures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the oral LD50 of this compound sodium is >4000 mg/kg in rats and >10,000 mg/kg in mice .
Metabolic Pathways
The metabolic pathways that this compound is involved in have not been fully characterized . It has been found that this compound dramatically decreased amino acid, carbohydrate, nucleotide, and peptide metabolism over 24 hours .
Transport and Distribution
This compound exhibits extensive distribution in extracellular fluids and tissues . Penetration of this compound into cerebrospinal fluid is enhanced in the presence of inflamed meninges .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Sulbactam se puede sintetizar a partir del ácido 6-amino-penicilánico (6-APA) a través de una serie de reacciones que incluyen bromación, oxidación y reducción. Un método implica los siguientes pasos :
Bromación: El 6-APA se somete a una reacción de dibromación con bromo en presencia de ácido sulfúrico o ácido bromhídrico.
Oxidación: El producto dibromado se oxida utilizando permanganato de potasio.
Reducción: El producto oxidado se reduce luego utilizando polvo de zinc o polvo de magnesio para producir this compound.
Métodos de Producción Industrial
En entornos industriales, la preparación de this compound implica pasos similares, pero con optimizaciones para mejorar el rendimiento y la eficiencia. Por ejemplo, el uso de polvo de estroncio como catalizador y el calor de dilución del ácido sulfúrico como solvente pueden mejorar la reactividad y la relación de conversión, lo que resulta en un rendimiento superior al 90% .
Análisis De Reacciones Químicas
Tipos de Reacciones
Sulbactam experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión de intermediarios a this compound utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Reducción de intermediarios dibromados utilizando agentes reductores como polvo de zinc o polvo de magnesio.
Sustitución: Reacciones que involucran la sustitución de grupos funcionales para modificar la estructura del compuesto.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio
Agentes reductores: Polvo de zinc, polvo de magnesio
Solventes: Calor de dilución del ácido sulfúrico, acetato de etilo
Productos Principales
El producto principal formado a partir de estas reacciones es el propio this compound, que es un inhibidor de la beta-lactamasa con una débil actividad antibacteriana .
Comparación Con Compuestos Similares
Sulbactam es parte de una clase de inhibidores de la beta-lactamasa que incluye otros compuestos como:
- Clavulanato
- Tazobactam
- Avibactam
- Vaborbactam
- Relebactam
- Durlobactam
Singularidad
This compound es único en su capacidad para inhibir las proteínas de unión a la penicilina además de las enzimas beta-lactamasas . Este doble mecanismo de acción mejora su eficacia en combinación con antibióticos betalactámicos, convirtiéndolo en una herramienta valiosa para combatir infecciones bacterianas resistentes a los antibióticos .
Propiedades
IUPAC Name |
(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKENQMMABCRJMK-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023605 | |
Record name | Sulbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sulbactam is an irreversible inhibitor of β-lactamase; by binding and inhibiting β-lactamase produced by bacterial cells, sulbactam is thereby able to prevent it from reducing antibiotic activity. Although sulbactam alone possesses little useful antibacterial activity, except against the Neisseriaceae, whole organism studies have shown that sulbactam restores ampicillin activity against beta-lactamase producing strains. In particular, sulbactam has good inhibitory activity against the clinically important plasmid mediated beta-lactamases most frequently responsible for transferred drug resistance. The presence of sulbactam in formulations with ampicillin effectively extends the antibacterial spectrum of ampicillin to include many bacteria normally resistant to it and to other beta-lactam antibacterials. Thus, products with ampicillin + sulbactam possess the properties of a broad-spectrum antibacterial and a beta-lactamase inhibitor. | |
Record name | Sulbactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09324 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
68373-14-8 | |
Record name | Sulbactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68373-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulbactam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulbactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09324 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulbactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TF6I2330 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.